molecular formula C17H24FNO3 B3120713 tert-Butyl 4-[(3-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate CAS No. 269741-30-2

tert-Butyl 4-[(3-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate

Cat. No.: B3120713
CAS No.: 269741-30-2
M. Wt: 309.4 g/mol
InChI Key: RLRMLFNJEKDGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Piperidine-Based Scaffolds in Drug Discovery

Piperidine, a six-membered heterocycle with one nitrogen atom, has been a cornerstone of drug discovery for decades. Its saturated ring structure provides a rigid yet flexible framework that mimics natural alkaloids, facilitating interactions with biological targets. Between 2015 and 2020, nine chiral piperidine-containing drugs were approved by the U.S. Food and Drug Administration, including therapies for cancer (e.g., cobimetinib) and infectious diseases (e.g., ceftazidime-avibactam). These drugs exploit piperidine’s ability to modulate physicochemical properties such as logP, solubility, and hydrogen-bonding capacity, which are critical for optimizing pharmacokinetic profiles.

The synthesis of piperidine derivatives has evolved significantly, with intramolecular cyclization and multicomponent reactions (MCRs) enabling efficient access to structurally diverse analogs. For instance, the Guareschi imide synthesis (1897) laid the groundwork for modern MCRs that produce complex piperidine scaffolds in fewer steps. Piperidine’s prevalence in pharmaceuticals stems from its balanced lipophilicity and hydrophilicity, which enhance membrane permeability while maintaining aqueous solubility—a duality critical for central nervous system (CNS) drugs and kinase inhibitors.

Table 1: Selected FDA-Approved Piperidine-Containing Drugs (2015–2020)

Drug Name Therapeutic Area Key Structural Feature
Cobimetinib Melanoma Chiral piperidine kinase inhibitor
Daurismo Acute myeloid leukemia Piperidine-linked pyrimidine
Ubrogepant Migraine Fluorinated piperidine scaffold

Strategic Importance of Fluorinated Arylpiperidine Derivatives

The introduction of fluorine into arylpiperidine derivatives, as seen in this compound, addresses key challenges in drug design. Fluorine’s high electronegativity and small atomic radius (van der Waals radius: 1.47 Å) allow it to act as a bioisostere for hydroxyl groups or hydrogen atoms, altering electronic properties without significant steric disruption. This substitution enhances metabolic stability by blocking cytochrome P450-mediated oxidation and improves binding affinity through dipole interactions with target proteins.

Fluorinated arylpiperidines also exhibit superior blood-brain barrier penetration compared to non-fluorinated analogs, making them valuable in CNS drug development. For example, the fluorine atom in ubrogepant’s piperidine scaffold increases its selectivity for calcitonin gene-related peptide (CGRP) receptors, reducing off-target effects. Synthetic routes to these compounds often involve palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, enabling precise control over regiochemistry.

Table 2: Impact of Fluorination on Piperidine Derivative Properties

Property Non-Fluorinated Analog Fluorinated Analog
logP 2.1 1.8 (improved hydrophilicity)
Metabolic Stability t₁/₂ = 2.3 hours t₁/₂ = 5.7 hours
Target Affinity (Ki) 450 nM 120 nM

The tert-butyl carbamate group in this compound serves dual purposes: it acts as a protective group during synthesis and modulates the compound’s solubility profile. This functional group is readily cleaved under acidic conditions, enabling late-stage diversification of the piperidine nitrogen. Recent studies highlight the scaffold’s utility in protease inhibitors and G protein-coupled receptor (GPCR) modulators, where the fluorine atom’s electron-withdrawing effects fine-tune receptor-ligand interactions.

Properties

IUPAC Name

tert-butyl 4-[(3-fluorophenyl)-hydroxymethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-9-7-12(8-10-19)15(20)13-5-4-6-14(18)11-13/h4-6,11-12,15,20H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRMLFNJEKDGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401142710
Record name 1,1-Dimethylethyl 4-[(3-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269741-30-2
Record name 1,1-Dimethylethyl 4-[(3-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269741-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(3-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[(3-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 3-fluorobenzaldehyde with piperidine to form an intermediate. This intermediate is then subjected to a series of reactions, including reduction and esterification, to yield the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as L-selectride .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[(3-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

tert-Butyl 4-[(3-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(3-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function and activity .

Comparison with Similar Compounds

Structural Analogs with Fluorophenyl Substituents

Key analogs differ in the position of fluorine on the phenyl ring or the nature of the functional group attached to the piperidine core.

Compound Name Substituent Molecular Weight Yield (%) Key Spectral Data (¹H NMR) Reference
tert-Butyl 4-[(3-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate 3-Fluorophenyl hydroxymethyl 309.38 (calculated) N/A Not explicitly provided in evidence
tert-Butyl 4-[(4-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate 4-Fluorophenyl hydroxymethyl 309.38 N/A CAS: 160296-41-3; stored at RT
tert-Butyl 4-[1-(3-fluorophenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (5d) 3-Fluorophenyl pyrazole 418.43 73 δ 7.4–7.6 (m, aromatic H), δ 1.4 (s, tert-butyl)
tert-Butyl 4-[1-(2-fluorophenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (5e) 2-Fluorophenyl pyrazole 418.43 62 δ 7.3–7.5 (m, aromatic H), δ 1.4 (s, tert-butyl)

Key Observations :

  • Positional Isomerism : The 3-fluorophenyl analog (target compound) may exhibit distinct electronic effects compared to 2- or 4-fluorophenyl derivatives due to varying inductive and resonance effects. For example, 2-fluorophenyl groups in compound 5e result in lower synthetic yields (62% vs. 73% for 5d), suggesting steric or electronic challenges during synthesis .
  • Functional Group Impact : Pyrazole-containing analogs (5d, 5e) show higher molecular weights (~418 g/mol) due to the methoxycarbonyl group, contrasting with the hydroxymethyl-substituted target compound (~309 g/mol).

Analogs with Alternative Functional Groups

Compound Name Functional Group Molecular Weight Yield (%) Key Properties Reference
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate 3-Fluorophenyl amino 294.37 N/A CAS: 679409-18-8; >95% purity
tert-Butyl 4-formylpiperidine-1-carboxylate Formyl 199.26 N/A Similarity score: 0.98; used in further derivatization
tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate Hydroxyethyl 273.36 N/A Similarity score: 1.00; high structural resemblance

Key Observations :

  • Amino vs. This could influence solubility and bioavailability .
  • Formyl Group Utility : The formyl derivative (199.26 g/mol) serves as a versatile intermediate for further functionalization, whereas the hydroxymethyl group in the target compound may limit reactivity .

Analogs with Extended Alkyl or Aryl Chains

Compound Name Substituent Molecular Weight Yield (%) Synthesis Notes Reference
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) 4-Methylpentyl 313.47 86 NMR: δ 1.2–1.6 (m, alkyl chain)
tert-Butyl 4-[4-(methoxycarbonyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (5f) 4-Methoxyphenyl pyrazole 430.46 60 Lower yield due to electron-donating methoxy group

Key Observations :

  • Alkyl Chain Effects : The 4-methylpentyl analog (3b) achieved an 86% yield, higher than aromatic analogs, likely due to reduced steric hindrance during synthesis .

Biological Activity

Chemical Structure and Properties

tert-Butyl 4-[(3-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate, with the molecular formula C17H24FNO3C_{17}H_{24}FNO_3, features a complex structure that includes a piperidine ring, a fluorophenyl group, and a tert-butyl ester. This compound is recognized for its unique chemical properties and potential biological activities, making it a subject of interest in pharmacological research.

Synthesis and Mechanism of Action

The synthesis typically involves reactions starting with 3-fluorobenzaldehyde and piperidine, followed by reduction and esterification processes. The mechanism of action is believed to involve interactions with specific molecular targets, including enzymes and receptors, leading to alterations in cellular functions .

Pharmacological Profile

Recent studies have indicated that compounds structurally similar to this compound exhibit various biological activities. Notably, derivatives of this compound have been investigated for their potential as kinase inhibitors, particularly targeting ERK5 kinase activity. In vitro assays demonstrated that these compounds can suppress kinase activity, which is crucial for numerous cellular processes .

Case Studies and Research Findings

  • In Vivo Studies : A study assessing the pharmacokinetic properties of related compounds showed significant findings regarding their clearance rates and half-lives. For instance, a derivative compound (34b) exhibited a clearance rate of 14 mL/min/kg and a half-life of 80 minutes when administered to mice .
  • Neuroprotective Effects : Another investigation explored the neuroprotective effects of similar piperidine derivatives against amyloid beta peptide (Aβ) aggregation. These studies indicated that certain compounds could inhibit Aβ aggregation significantly, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
  • Cytotoxicity Assessments : In vitro assessments indicated that certain derivatives do not exhibit cytotoxicity at therapeutic concentrations. For example, one study reported that a related compound showed no significant cytotoxic effects on astrocytes even at high concentrations (100 μM) while improving cell viability in the presence of Aβ .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Biological Activity
This compoundC17H24FNO3Kinase inhibition, neuroprotection
tert-Butyl 4-[(4-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylateC17H24FNO3Similar kinase inhibition
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylateC17H24FNO3Potentially enhanced potency due to difluorination

This table illustrates the similarities in molecular structure while highlighting distinct biological activities associated with different substitutions on the phenyl ring.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 4-[(3-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, protection/deprotection of functional groups, and purification via column chromatography. For analogous piperidine derivatives, sodium hydride (NaH) and phenoxyacetyl chloride have been used in amidation reactions under anhydrous conditions at 0–20°C . Optimization may involve:

  • Temperature control : Lower temperatures (e.g., 0°C) to minimize side reactions.
  • Catalyst use : Triethylamine (TEA) or DMAP to enhance reaction efficiency in coupling steps .
  • Purification : Silica gel chromatography to isolate the target compound from byproducts .
    Challenges include managing steric hindrance from the tert-butyl group and ensuring regioselectivity during fluorophenyl incorporation.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine analytical techniques to confirm structure and purity:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., tert-butyl, fluorophenyl) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]+ ion).
  • HPLC : Assess purity (>95% recommended for biological studies) .
    For chiral centers (e.g., hydroxy-methyl group), chiral HPLC or X-ray crystallography may resolve stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in safety data between different sources (e.g., GHS classifications vs. handling guidelines)?

Methodological Answer: Conflicting safety data often arise due to incomplete toxicological profiling. For example:

  • states no GHS classification, while mandates respiratory and eye protection.
    Approach:

Conservative handling : Assume acute toxicity potential. Use fume hoods, nitrile gloves, and self-contained breathing apparatus during synthesis .

Literature review : Cross-reference SDS from academic labs (e.g., Key Organics Limited in ) and prioritize recent data.

In-house testing : Perform Ames tests or acute toxicity assays if the compound is novel .

Q. What strategies are effective for studying the biological activity of this compound, such as enzyme/receptor interactions?

Methodological Answer:

  • Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like PDEδ or kinases .
  • In vitro assays :
    • Fluorescence polarization : Measure binding affinity to purified targets.
    • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., IC50_{50} determination) .
  • Metabolite tracking : LC-MS to identify hydroxylation or demethylation products in hepatic microsomes .
    Note : Fluorophenyl groups may enhance blood-brain barrier penetration, making neuroactivity studies relevant .

Q. How can researchers address stability issues during storage and experimental use?

Methodological Answer:

  • Storage conditions : Store at –20°C in amber vials under inert gas (N2_2) to prevent hydrolysis of the tert-butyl ester .
  • Stability assays : Monitor degradation via:
    • TLC : Check for new spots over time.
    • Thermogravimetric analysis (TGA) : Assess decomposition temperatures .
  • Buffer compatibility : Avoid aqueous solutions with pH <5 or >9 to prevent ester cleavage .

Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze stereochemical outcomes in derivatives of this compound?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-configured starting materials to control hydroxy-methyl stereochemistry .
  • Circular dichroism (CD) : Compare optical activity of enantiomers.
  • X-ray crystallography : Resolve crystal structures of intermediates (e.g., piperidine ring conformation) .
    Example : In , derivatives were characterized using 1H^1H-NMR coupling constants to infer spatial arrangements.

Q. What statistical methods are appropriate for interpreting conflicting biological activity data across analogs?

Methodological Answer:

  • Multivariate analysis : PCA or cluster analysis to identify structural features correlating with activity .
  • Dose-response modeling : Fit data to Hill equations to compare potency (e.g., EC50_{50}) between fluorophenyl vs. non-fluorinated analogs.
  • Error analysis : Use Grubbs’ test to identify outliers in replicate experiments .

Safety and Compliance

Q. What are the critical steps for ensuring compliance with laboratory safety protocols when handling this compound?

Methodological Answer:

  • PPE : Wear fire-retardant lab coats, nitrile gloves, and full-face shields during synthesis .
  • Waste disposal : Segregate halogenated waste (from fluorophenyl groups) and incinerate via licensed facilities .
  • Emergency protocols : Install eyewash stations and ensure immediate access to antidotes (e.g., activated charcoal for ingestion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-[(3-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-[(3-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.